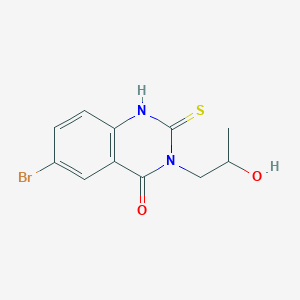
6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the molecular formula C11H11BrN2O2S . It has an average mass of 315.186 Da and a monoisotopic mass of 313.972443 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C11H11BrN2O2S . It has an average mass of 315.186 Da and a monoisotopic mass of 313.972443 Da . More specific properties like melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including 6-bromo variants, demonstrated potential in biological applications, notably in anticancer activity (Nowak et al., 2015).
- Research on the synthesis and structure of 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline and its mixed crystal explored its potential in pharmacological applications (Mukarramov et al., 2009).
- Another study reported the regioselective synthesis of 8-hydroxy-3-sulfanyl-7-undecyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazole-6,9-dione derivatives, indicating the versatility of such compounds in chemical synthesis (Vakiti & Rao, 2010).
Antioxidant Activity
- Isolation and characterization of bromophenols, including compounds structurally similar to 6-bromo-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, from marine algae showed significant antioxidant activity, suggesting their potential use in food preservation and health applications (Li et al., 2011).
Catalysis and Synthesis Techniques
- Studies have shown that compounds like this compound can be synthesized under various conditions, like microwave irradiation, demonstrating the adaptability of these compounds in chemical synthesis (Mohammadi & Hossini, 2011).
Applications in Sensing Technologies
- A study reported the use of 3-sulfanyl-4-hydroxycoumarin derivatives, chemically related to the compound , for selective fluorescence switch-on sensing of cadmium(II) ions in water, indicating the potential of similar compounds in environmental monitoring (Paul et al., 2016).
Antimicrobial Activity
- Research into derivatives of 3H-quinazolin-4-one, a structurally related compound, showed promising antimicrobial effects, suggesting similar potential in compounds like this compound (Demirel et al., 2019).
Eigenschaften
IUPAC Name |
6-bromo-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-6(15)5-14-10(16)8-4-7(12)2-3-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRUSRDMBOQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)
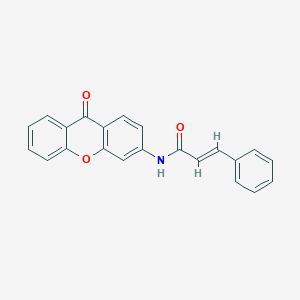
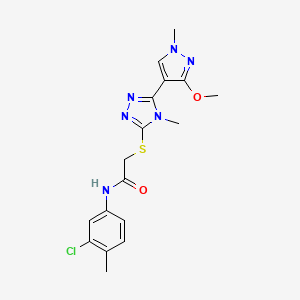
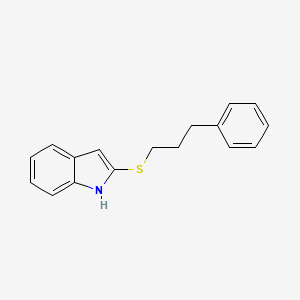
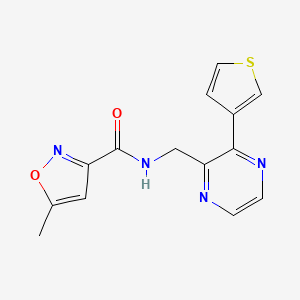
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2462753.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2462754.png)
![[1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2462755.png)
![4-Bromo-benzoic acid, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide](/img/structure/B2462757.png)

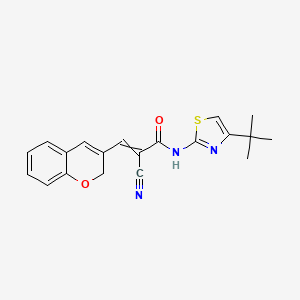
![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2462762.png)
![Methyl 2-[(cyclopropylmethyl)amino]-2-methylbutanoate](/img/structure/B2462765.png)